molecular formula C20H21FN4O B2742165 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421455-88-0

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No.: B2742165
CAS No.: 1421455-88-0
M. Wt: 352.413
InChI Key: CCRPAFJDATVYRA-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and pharmacology. Its molecular structure incorporates two pharmacologically significant motifs: a fluorobenzyl group and a phenylimidazole moiety, linked by a urea-based spacer. The imidazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities and its ability to interact with a wide range of enzymatic targets and receptors . This structure is a common feature in compounds investigated as modulators of biological systems, including the serotoninergic signaling pathway, which is a crucial target for psychiatric disorders . The presence of the urea functional group can serve as a key bioisostere, potentially influencing the molecule's hydrogen-bonding capacity, conformational rigidity, and overall pharmacokinetic profile . Researchers can utilize this compound as a key intermediate or as a chemical tool for developing new therapeutic agents. Its structure lends itself to exploration in various fields, including neuroscience (e.g., as a potential serotonin receptor modulator) and infectious disease (given the documented antibacterial and antifungal properties of related imidazole and benzimidazole derivatives) . Further investigation is required to fully elucidate its specific mechanism of action, binding affinity, and pharmacological profile. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This chemical is not intended for human or veterinary use. Source Information: The structural insights and potential research applications for this compound are inferred from published scientific literature on related chemical entities, including studies on imidazoles as serotonin receptor modulators and reviews on the biological activities of benzimidazole derivatives .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRPAFJDATVYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the 2-phenyl-1H-imidazole derivative through a condensation reaction between benzylamine and glyoxal in the presence of an acid catalyst.

    Alkylation: The imidazole derivative is then alkylated using 1-bromo-3-chloropropane to introduce the propyl chain.

    Urea Formation: The final step involves the reaction of the alkylated imidazole with 4-fluorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Urea Derivatives with Pyrazole/Imidazole Substituents ()

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) share the urea backbone but differ in substituents. Key distinctions include:

  • Alkyl vs.
  • Heterocyclic Moieties : The 2-phenylimidazole in the target compound may confer stronger basicity and metal-coordination capacity versus pyrazole derivatives, which lack a second nitrogen in the aromatic ring .

Table 1: Structural Comparison with Pyrazole/Imidazole Ureas

Compound R1 (Urea N1) R2 (Urea N3) Heterocycle
Target Compound 4-Fluorobenzyl 3-(2-Phenylimidazol-1-yl)propyl Imidazole
9a () Ethyl 3-Methyl-1-phenylpyrazol-4-yl Pyrazole
9b () 3-Methyl-1-phenylpyrazol-4-yl Ethyl Pyrazole

Piperazine-Based Analogs ()

Compounds HBK14–HBK19 are piperazine hydrochlorides with phenoxy-alkyl side chains. While they lack a urea core, their structural features highlight:

  • Bioisosteric Potential: Piperazine rings (as in HBK14–HBK19) and imidazoles (in the target compound) both serve as hydrogen-bond acceptors/donors but differ in conformational flexibility.

Fluorophenyl-Containing Thiazoles ()

Compounds 4 and 5 in incorporate fluorophenyl groups and thiazole rings. Similarities include:

  • Fluorination Effects : The para-fluorine on benzyl groups (target compound) and fluorophenyl-thiazoles () may enhance metabolic stability and membrane permeability.
  • Crystallographic Behavior : Both classes form planar structures with perpendicular fluorophenyl orientations, suggesting shared solid-state packing tendencies .

Purine-Based Ureas ()

Compound S24 () contains a purine scaffold linked to urea and imidazole. Differences include:

  • Synthesis : Both compounds employ trifluoroacetic acid (TFA) in synthesis, but S24 uses 2-fluoro-purine intermediates, contrasting with the target’s phenylimidazole alkylation .

Imidazoline Derivatives ()

The trifluoromethoxy-phenyltriazole-ureas in feature electron-withdrawing substituents. Key contrasts:

  • Biological Targets : Imidazoline derivatives () are often associated with G-protein-coupled receptors, whereas the target’s imidazole-urea structure may align with kinase or protease inhibition .

Pharmacopeial Standard: Pimavanserin ()

Pimavanserin , a bis-urea antipsychotic, provides a clinical benchmark:

  • Structural Complexity: Pimavanserin’s dual urea linkages and piperidine groups contrast with the target’s mono-urea and imidazole, likely reducing CNS penetration for the latter.
  • Therapeutic Indications : Pimavanserin’s approval for Parkinson’s psychosis underscores the therapeutic relevance of fluorinated ureas, though the target compound’s distinct substituents may redirect its applications .

Biological Activity

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

Molecular Formula and Weight

  • Molecular Formula : C20_{20}H21_{21}FN4_{4}O
  • Molecular Weight : 352.4 g/mol

Structure

The compound features a urea linkage and an imidazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds containing imidazole rings have been shown to possess antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget MicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16
This compoundCandida albicans8

Anti-Cancer Activity

Imidazole-containing compounds have been studied for their anti-cancer properties. In vitro studies suggest that such compounds can inhibit tumor cell proliferation. For example, a study demonstrated the ability of imidazole derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways.

Case Study: Anti-Cancer Efficacy

A study conducted on the efficacy of imidazole derivatives in breast cancer cells revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : 70% decrease in cell viability at a concentration of 10 µM.
  • Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research shows that imidazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Potential Uses

Given its diverse biological activities, this compound may have applications in:

  • Infection Control : As an antimicrobial agent.
  • Cancer Therapy : As a potential anti-cancer drug.
  • Inflammatory Disease Management : To reduce inflammation and associated symptoms.

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